Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate

Übersicht

Beschreibung

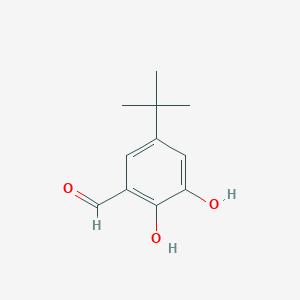

Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as benzothiazoles. These compounds contain a benzene ring fused to a thiazole ring, which is a five-membered ring with one nitrogen and one sulfur atom. The specific compound is a derivative of this class, featuring additional structural modifications such as a tetrahydro moiety and a carboxylate ester function.

Synthesis Analysis

The synthesis of related benzothiazole derivatives has been reported in the literature. For instance, ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, a compound with a similar backbone, was prepared from its amino precursor using the thiophosgene method . This compound was further reacted with nucleophiles to yield various heterocyclic compounds, including benzothieno[2,3-d]pyrimidine derivatives . Another related synthesis involves the cyclization of thioamide with 2-chloroacetoacetate to produce ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate . These methods demonstrate the versatility of reactions involving benzothiazole derivatives and their potential for generating a wide array of heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques allow for the determination of the functional groups present, the confirmation of the molecular framework, and the identification of substituents attached to the core structure. The molecular structure of ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate would likely be elucidated using similar methods, ensuring the correct placement of the oxo, tetrahydro, and carboxylate functionalities.

Chemical Reactions Analysis

Benzothiazole derivatives undergo a variety of chemical reactions, which can be used to synthesize novel compounds with potential pharmacological activities. For example, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in the presence of ethanol and triethylamine (EtOH/TEA) at room temperature leads to the formation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives . These reactions highlight the reactivity of the benzothiazole moiety and its ability to engage in cyclization and substitution reactions to yield complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of the carboxylate ester group typically increases the compound's solubility in organic solvents, while the heterocyclic rings may contribute to the compound's stability and reactivity. The hypnotic activity of some benzothiazole derivatives suggests that these compounds can cross biological membranes and interact with biological targets, which is a significant aspect of their physical-chemical profile . The specific properties of ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate would need to be determined experimentally, but they are likely to be consistent with the properties observed for related compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

- Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate has been utilized in various chemical synthesis and reaction studies. For instance, it's involved in the recyclization reactions with amines, forming corresponding ethyl carboxylates with determined structures via X-ray analysis (Shipilovskikh et al., 2014).

Synthesis of Central Nervous System Active Compounds

- This compound has been used in the synthesis of central nervous system active compounds. These synthesis processes often yield various substitution products, with some demonstrating loss of motor control effects in animal models (Hung, Janowski & Prager, 1985).

Creation of Fused Heterocyclic Structures

- It plays a role in the diastereoselective synthesis of fused heterocyclic structures like [1,3]thiazolo[1,3]oxazins and [1,3]oxazino[2,3-b][1,3]benzothiazoles (Yavari, Hossaini, Souri & Seyfi, 2009).

Potential in Anesthesia and Preanesthetic Medication

- Certain derivatives of ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate are being investigated for their potential use as ultra-short acting hypnotics in anesthesia, with some showing promising results without acute tolerance or side effects (El-Subbagh et al., 2008).

Antimicrobial and Anti-inflammatory Agents

- Derivatives of this compound have been synthesized for potential antimicrobial and non-steroidal anti-inflammatory applications. Some compounds exhibit promising biological activity in this regard (Narayana et al., 2006).

Synthesis of Novel Heterocyclic Compounds

- Research has also explored its reactions with isothiocyanato, leading to the synthesis of novel heterocyclic compounds with potential hypnotic activity (Ghorab, Heiba & El-gawish, 1995).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 7-oxo-5,6-dihydro-4H-1,3-benzothiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c1-2-14-10(13)9-11-6-4-3-5-7(12)8(6)15-9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMWDVVCXPSVTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(S1)C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566049 | |

| Record name | Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate | |

CAS RN |

154404-91-8 | |

| Record name | Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)

![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)

![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)

![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B1283019.png)